N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a thioacetamide bridge to a 1,3,4-thiadiazole ring substituted with a 4-(4-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S2/c23-15-1-4-17(5-2-15)27-7-9-28(10-8-27)21-25-26-22(33-21)32-14-20(29)24-16-3-6-18-19(13-16)31-12-11-30-18/h1-6,13H,7-12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYNRMKEQSUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H19N3O4S3
- Molecular Weight : 461.58 g/mol
- CAS Number : 499103-68-3
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antiparasitic Activity : Some derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum.
- Cytotoxicity : Initial screenings have revealed cytotoxic properties in certain cell lines, raising questions about the safety and therapeutic index of related compounds.
Antiparasitic Activity
A study highlighted the antiparasitic potential of compounds derived from similar scaffolds. For instance, certain derivatives displayed low micromolar potency against T. cruzi with an EC50 value of 2.23 μM, indicating promising activity against Chagas disease .
Cytotoxicity Studies
Cytotoxicity assessments conducted on fibroblast cell lines revealed significant toxicity for several compounds in the same structural class as this compound. Notably, the observed cytotoxicity raises concerns regarding the interpretation of biological activities attributed to these compounds .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been linked to interactions with various cellular pathways including:
- Autophagy Induction : Some studies suggest that compounds may induce autophagy as a protective cellular response against toxicity rather than a direct pharmacological effect .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified cytotoxic effects in fibroblast cell lines; raised concerns about previously reported biological activities. |
| Study 2 | Reported antiparasitic activity against T. cruzi with significant potency. |
| Study 3 | Explored structural analogs and their varying degrees of cytotoxicity and antiparasitic effects. |
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit affinity for dopamine receptors, particularly D2 and D4 receptors. These receptors are implicated in the pathophysiology of schizophrenia. The compound's ability to modulate these receptors suggests potential as an antipsychotic agent .
Antihypertensive Properties
The precursor compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin) have been utilized in the synthesis of antihypertensive drugs like doxazocin. This highlights the relevance of the compound in cardiovascular therapeutics .
Pharmaceutical Formulations
The compound's unique structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity. For instance, derivatives have been explored for their efficacy in targeting specific receptor subtypes or enhancing solubility profiles for better absorption .
Case Studies
Several studies have documented the synthesis and application of related compounds in clinical settings:
- Doxazocin Synthesis : Doxazocin is synthesized using intermediates derived from N-(2,3-dihydrobenzo[b][1,4]dioxin), demonstrating the compound's utility in producing effective antihypertensive medications .
- Antipsychotic Research : Clinical studies have shown that similar compounds can significantly reduce symptoms in patients with schizophrenia by acting on dopamine receptor pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thiadiazole-thioether group undergoes nucleophilic substitution under basic conditions:
| Reaction | Nucleophile | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides | S-alkyl derivatives | Bioactivity modulation |
| Aryl substitution | Aryl boronic acids | Biaryl-thiadiazole hybrids | Enhanced kinase inhibition |
| Thiol-disulfide exchange | Mercaptans | Disulfide-linked conjugates | Prodrug development |
For example, substitution with benzyl bromide produces S-benzylated analogs showing improved solubility .
Oxidation Reactions
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | Reduced cytotoxicity |
| KMnO₄ | Aqueous acetone, 0°C | Sulfone derivative | Altered pharmacokinetic profile |
Sulfone derivatives exhibit reduced binding to focal adhesion kinase (FAK) compared to the parent compound .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Stability Implications |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 hours | Carboxylic acid derivative | Lower metabolic stability |
| Basic (NaOH, 1M) | RT, 12 hours | Ammonium salt of carboxylic acid | Improved water solubility |
Hydrolysis products are pharmacologically inactive but inform prodrug strategies .
Biological Interaction Mechanisms
While not strictly chemical reactions, the compound's interactions with biological targets involve covalent and non-covalent binding:
| Target | Interaction Type | Key Residues | Functional Consequence |
|---|---|---|---|
| Focal adhesion kinase (FAK) | Non-covalent | Lys454, Glu471 | Inhibition of kinase activity |
| DNA topoisomerase II | Intercalation | Guanine-cytosine base pairs | DNA strand breakage |
Molecular docking studies show the thiadiazole and fluorophenyl groups are critical for FAK binding .
Comparative Reactivity with Analogous Compounds
The reactivity profile aligns with structurally related thiadiazole derivatives:
| Compound | Key Reaction | Outcome |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | S-benzylation | Enhanced SKNMC neuroblastoma inhibition (IC₅₀ = 5.41 µM) |
| 2-(5-(5-oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid | Oxazole ring formation | Improved EAC tumor suppression |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Hydrolysis | Loss of SK-MEL-2 cytotoxicity |
The presence of the dihydrobenzo[b] dioxin moiety in the target compound confers unique steric and electronic effects, moderating reaction rates compared to simpler analogs .
Comparison with Similar Compounds
Compound 4g : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide
Compound 4.1 : N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide
- Structural Differences : Features a trichloroethyl group instead of dihydrodioxin and lacks the piperazine moiety.
- Physicochemical Properties :
- X-ray Analysis : Reveals planar thiadiazole and acetamide groups, with intermolecular hydrogen bonding influencing crystal packing .
Analogues with Modified Heterocyclic Systems
Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Imino)-N-Phenyl-4,5-Dihydrothiazol-2-Amine
618427-26-2 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide
- Structural Differences : Substitutes thiadiazole with a 1,2,4-triazole ring and pyrazine substituent.
Comparative Data Tables
Table 1: Substituent and Property Comparison
Key Findings and Implications
Structural Impact on Properties :
- The dihydrodioxin group in the target compound likely increases melting point and lipophilicity compared to 4g’s chlorophenyl group .
- Piperazine derivatives (e.g., 4g, target compound) show enhanced solubility in polar solvents due to basic nitrogen atoms .
Synthetic Robustness :
- Thiadiazole-thioacetamide systems are reliably synthesized via nucleophilic substitution or cyclization, as seen in 4g and 4.1 .
Unresolved Questions :
- Biological activity data (e.g., IC₅₀, receptor binding) for the target compound are absent in the evidence, limiting pharmacological comparison.
Q & A
Q. What are the key synthetic steps and reaction conditions for this compound?
The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidoindole derivatives. Key steps include:
- Coupling reactions under inert atmosphere (e.g., nitrogen) to avoid oxidation.
- Thioacetamide formation via nucleophilic substitution, optimized using microwave-assisted synthesis for efficiency .
- Purification via column chromatography or recrystallization, monitored by TLC (chloroform:acetone, 3:1) . Critical parameters include solvent choice (DMF, ethanol), temperature control (reflux at 70–80°C), and catalyst use (e.g., triethylamine) .
Q. What analytical techniques are used for structural characterization?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and substituent positions. For example, δ 7.52–7.94 ppm in ¹H NMR indicates aromatic protons .
- Mass spectrometry (MS) (FAB or ESI) to verify molecular weight (e.g., m/z 383.69 [M+H]+) .
- IR spectroscopy to identify functional groups (e.g., νmax 1670 cm⁻¹ for carbonyl groups) .
- X-ray diffraction for crystallographic validation of complex substituent arrangements .
Q. What are the common reactivity patterns of this compound?
The thioacetamide group enables:
- Oxidation : Using H₂O₂ to form sulfoxide derivatives.
- Nucleophilic substitution : Reacting with alkyl halides to modify the thiadiazole ring .
- Reduction : NaBH4 can reduce disulfide bonds in related analogs . Reactions are monitored via TLC and optimized in aprotic solvents (e.g., DCM) .
Advanced Questions
Q. How can synthesis yield and purity be systematically optimized?
- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of intermediates .
- Catalyst screening : Triethylamine improves coupling efficiency in amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 30 mins) and increases yield by 15–20% .
- Purity control : Use HPLC with C18 columns (acetonitrile/water gradient) to achieve >98% purity .
Q. How to resolve contradictions in spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., dihydrodioxin vs. thiadiazole protons) .
- X-ray co-crystallization : Clarifies ambiguous substituent orientations (e.g., piperazine ring conformation) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and validate experimental data .
Q. What methodologies are used to evaluate biological activity and mechanisms?
- Enzyme inhibition assays : IC₅₀ determination for kinases or GPCRs using fluorogenic substrates .
- Protein interaction studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like serotonin receptors .
- Cellular assays : MTT tests assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa) .
Q. How do computational studies enhance understanding of structure-activity relationships?
- Molecular docking : AutoDock Vina predicts binding modes to 5-HT₂A receptors (e.g., hydrogen bonding with Asp155) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
